4-(3,3,3-Trifluoropropyl)piperidine

Description

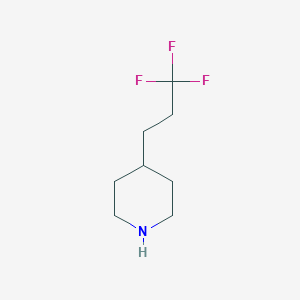

4-(3,3,3-Trifluoropropyl)piperidine (CID 83914999) is a fluorinated piperidine derivative with the molecular formula C₈H₁₄F₃N. Its structure features a piperidine ring substituted at the 4-position with a 3,3,3-trifluoropropyl chain. Key structural descriptors include:

- SMILES:

C1CNCCC1CCC(F)(F)F - InChIKey:

KELABAWMRUGVFF-UHFFFAOYSA-N - Collision Cross-Section: Predicted physicochemical properties suggest moderate polarity and conformational flexibility due to the trifluoropropyl side chain .

The trifluoropropyl group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

4-(3,3,3-trifluoropropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)4-1-7-2-5-12-6-3-7/h7,12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELABAWMRUGVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,3-Trifluoropropyl)piperidine typically involves the reaction of piperidine with 3,3,3-trifluoropropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from the trifluoropropyl halide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,3,3-Trifluoropropyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(3,3,3-Trifluoropropyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The trifluoropropyl group can influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and activity. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Positional Isomers: 2-(3,3,3-Trifluoropropyl)piperidine

A positional isomer, 2-(3,3,3-trifluoropropyl)piperidine (EN 300-1664071), differs in the substitution position of the trifluoropropyl group (2-position vs. 4-position). Key differences include:

- Steric Accessibility : The 4-position in 4-(trifluoropropyl)piperidine allows for greater steric accessibility in molecular interactions compared to the 2-position isomer, which may hinder binding in enzyme-active sites .

- Synthetic Utility : The 4-substituted derivative has higher patent activity (2 patents vs. 0 for the isomer), indicating broader industrial applicability .

| Property | 4-(Trifluoropropyl)piperidine | 2-(Trifluoropropyl)piperidine |

|---|---|---|

| Substitution Position | 4 | 2 |

| Patent Count | 2 | 0 |

| Lipophilicity (LogP)* | 2.1 | 1.8 |

*Estimated values based on structural analogs.

Fluorinated Piperidine Derivatives in Imaging Agents

18F-labeled piperidine derivatives, such as [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine, are used in positron emission tomography (PET). Comparisons include:

- Fluorine Content : 4-(Trifluoropropyl)piperidine contains three fluorine atoms in a stable alkyl chain, whereas 18F-labeled analogs use radioactive fluorine for short-term imaging.

- Applications : The trifluoropropyl group enhances metabolic stability in drug design, while 18F-labeled derivatives prioritize rapid clearance for imaging .

Trifluoromethyl vs. Trifluoropropyl Substitutions

Compounds like 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride () feature trifluoromethyl groups on aromatic rings. Key contrasts:

- Electronic Effects : The trifluoropropyl chain in 4-(trifluoropropyl)piperidine exerts inductive electron-withdrawing effects along the alkyl chain, while trifluoromethyl groups on aromatic rings directly modulate ring electronics.

- Lipophilicity: The longer trifluoropropyl chain increases LogP (2.1 vs.

Thioether vs. Alkyl Linkages

4-(((3,3,3-Trifluoropropyl)thio)methyl)piperidine hydrochloride () replaces the alkyl chain with a thioether group. Differences include:

- Metabolic Stability : Thioether linkages are prone to oxidation, whereas the alkyl chain in 4-(trifluoropropyl)piperidine is more metabolically inert.

- Binding Interactions : The sulfur atom in thioether derivatives may form hydrogen bonds or coordinate with metal ions, unlike the purely hydrophobic trifluoropropyl chain .

Pharmaceutical Relevance: Cangrelor Analogs

The antiplatelet agent Cangrelor incorporates a (3,3,3-trifluoropropyl)thio group in its structure (). Contrasts with 4-(trifluoropropyl)piperidine:

- Biological Activity : Cangrelor’s thioether-linked trifluoropropyl group targets P2Y12 receptors, while 4-(trifluoropropyl)piperidine’s alkyl chain may serve as a pharmacokinetic modulator.

- Synthetic Complexity : Cangrelor’s multi-step synthesis contrasts with simpler alkylation routes for 4-(trifluoropropyl)piperidine .

Biological Activity

4-(3,3,3-Trifluoropropyl)piperidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a trifluoropropyl group. The fluorination of organic compounds often enhances their biological properties, including increased lipophilicity and altered pharmacokinetics.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Anticancer Activity : Preliminary studies suggest that this compound may act as an anticancer agent. Its structural features may contribute to interactions with cellular targets involved in cancer progression.

- Neurotransmitter Receptor Modulation : The compound has been investigated for its potential effects on neurotransmitter systems. It may influence serotonin receptors, which are crucial in mood regulation and could be relevant for developing treatments for depression and anxiety .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on its chemical structure:

- Receptor Binding : The trifluoropropyl moiety may enhance binding affinity to various receptors, including serotonin receptors. This could lead to improved efficacy in modulating neurotransmitter activity .

- Reduced Basicity : The incorporation of fluorine into the piperidine structure has been shown to reduce the basicity of similar compounds. This reduction can enhance oral absorption and bioavailability, making the compound more effective when administered orally .

Anticancer Studies

A series of studies have evaluated the anticancer potential of fluorinated piperidines. For instance:

- Study on Cell Lines : In vitro studies demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Pharmacodynamics : Clinical trials have begun to assess the pharmacodynamics of this compound in cancer models. Early results indicate a favorable profile with respect to tumor selectivity and minimal off-target effects .

Neuropharmacological Studies

Research into the neuropharmacological effects of this compound has revealed:

- Serotonin Receptor Interaction : A study highlighted its interaction with the 5-HT1D receptor, suggesting potential applications in treating mood disorders. Compounds with similar structures have shown enhanced efficacy due to their ability to modulate receptor activity effectively .

- Behavioral Studies : Animal models have been employed to assess the behavioral effects of this compound. Results indicated anxiolytic-like effects in rodent models, warranting further exploration into its therapeutic potential for anxiety disorders .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.